molecular formula C23H17ClFNO3S B2861349 (4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114651-17-0

(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2861349
CAS No.: 1114651-17-0
M. Wt: 441.9
InChI Key: HHAKIBUMIBRUDN-UHFFFAOYSA-N
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Description

(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C23H17ClFNO3S and its molecular weight is 441.9. The purity is usually 95%.
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Scientific Research Applications

Clathrate Formation and Host-Guest Interactions

The study by Eto et al. (2011) on the "Role of edge-to-face interaction between aromatic rings in clathrate formation" with benzene guests reveals the significance of aromatic compounds in studying host-guest chemistry. This research suggests the potential of aromatic compounds like "(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" in forming inclusion complexes, which could be useful in developing new materials or drug delivery systems Eto et al., 2011.

Reactivity Towards Nucleophiles

Pouzet et al. (1998) explored the reactivity of a benzo[b]thiophene sulfoxide towards sulfur- and oxygen-containing nucleophiles. This research underscores the utility of aromatic sulfoxides in synthetic chemistry, particularly in functionalizing aromatic rings, which could imply similar reactivity patterns for structurally related compounds in medicinal chemistry or materials science Pouzet et al., 1998.

Spectroscopic and Molecular Investigations

Arasu et al. (2019) conducted a "Spectroscopic (FT-IR, Raman, 13C and 1H NMR) investigation" of a piperidine derivative compound, illustrating the importance of detailed molecular characterization in understanding the properties of chemical compounds. Such studies could be relevant for analyzing the physical and chemical properties of "this compound" and its interactions with biological systems or materials Arasu et al., 2019.

Antitubercular Activity

Bisht et al. (2010) reported the "Synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols." This study highlights the potential of aromatic compounds in developing therapeutics against tuberculosis. It suggests that related compounds might also hold promise in antimicrobial and antitubercular research Bisht et al., 2010.

Molecular Docking and DNA Binding

Guhathakurta et al. (2017) explored the "DNA binding aspects and molecular docking study of a novel Schiff base ligand" indicating the relevance of aromatic compounds in studying interactions with biomolecules. This could point to potential applications of "this compound" in biochemical research or drug design Guhathakurta et al., 2017.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO3S/c1-14-3-9-19(11-15(14)2)26-13-22(23(27)16-4-6-17(24)7-5-16)30(28,29)21-10-8-18(25)12-20(21)26/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAKIBUMIBRUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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